An In-Depth Technical Guide to 9-Methyladenine-d3: Chemical Properties and Structure
An In-Depth Technical Guide to 9-Methyladenine-d3: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 9-Methyladenine-d3. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who utilize isotopically labeled compounds. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant workflows.
Core Chemical Properties
9-Methyladenine-d3, a deuterated isotopologue of 9-methyladenine, is a crucial tool in various research applications, particularly in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. The incorporation of three deuterium atoms on the methyl group provides a distinct mass shift, enabling its differentiation from the endogenous, unlabeled compound.
Quantitative Data Summary
The fundamental chemical and physical properties of 9-Methyladenine-d3 are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 9-(trideuteriomethyl)-9H-purin-6-amine | [1] |
| Synonyms | 9-(Methyl-d3)-9H-purin-6-amine, 6-Amino-9-(methyl-d3)purine | N/A |
| CAS Number | 130859-46-0 | [1] |
| Molecular Formula | C₆H₄D₃N₅ | [1] |
| Molecular Weight | 152.17 g/mol | [1] |
| Exact Mass | 152.089 g/mol | [1] |
| Isotopic Purity | ≥98 atom % D | N/A |
| Melting Point | 300-305 °C (for unlabeled 9-methyladenine) | N/A |
| Solubility | Soluble in methanol and water. | N/A |
| Appearance | White to off-white solid. | N/A |
| SMILES | [2H]C([2H])([2H])n1cnc2c(N)ncnc12 | |
| InChI | InChI=1S/C6H7N5/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3,(H2,7,8,9)/i1D3 |
Chemical Structure
The chemical structure of 9-Methyladenine-d3 consists of a purine core, specifically adenine, with a deuterated methyl group attached at the N9 position. This substitution is critical for its application as an internal standard in quantitative mass spectrometry.
Figure 1: Chemical Structure of 9-Methyladenine-d3
A 2D representation of the 9-Methyladenine-d3 molecule.
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible use of 9-Methyladenine-d3 in a research setting. The following sections outline generalized procedures for synthesis, purification, and analysis.
Synthesis of 9-Methyladenine-d3
The synthesis of 9-Methyladenine-d3 can be achieved through the alkylation of adenine with a deuterated methylating agent. A general procedure is as follows:
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Reaction Setup: To a solution of adenine in a suitable aprotic solvent (e.g., dimethylformamide), add a base (e.g., potassium carbonate) to deprotonate the purine ring.
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Alkylation: Add deuterated methyl iodide (CD₃I) to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures to facilitate the N9-alkylation.
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Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, the reaction mixture is filtered to remove inorganic salts. The solvent is then removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure 9-Methyladenine-d3.
Purification and Characterization
Purity is paramount for the use of 9-Methyladenine-d3 as a quantitative standard. The following workflow is typically employed:
A typical workflow for the purification and quality control of synthesized 9-Methyladenine-d3.
Analytical Methodologies
NMR spectroscopy is used to confirm the structure and isotopic labeling of 9-Methyladenine-d3.
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Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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¹H NMR: In the ¹H NMR spectrum, the characteristic singlet for the N9-methyl group, typically observed around 3.8 ppm in the unlabeled compound, will be absent. The protons on the purine ring will be observable.
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¹³C NMR: The ¹³C NMR spectrum will show the carbons of the purine ring. The signal for the deuterated methyl carbon will appear as a multiplet due to carbon-deuterium coupling and will be significantly less intense than a protonated carbon.
Mass spectrometry is used to confirm the molecular weight and assess the isotopic purity of 9-Methyladenine-d3.
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
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Ionization: Electrospray ionization (ESI) is commonly used in the positive ion mode.
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Analysis: In the full scan mass spectrum, the protonated molecule [M+H]⁺ should be observed at m/z 153.1, confirming the incorporation of three deuterium atoms. The isotopic distribution can be analyzed to determine the isotopic purity. Tandem mass spectrometry (MS/MS) can be used to confirm the structure by analyzing the fragmentation pattern.
Applications in Research
9-Methyladenine-d3 is a valuable tool in various research areas, particularly those involving the study of adenine methylation and related metabolic pathways.
Use as an Internal Standard
The primary application of 9-Methyladenine-d3 is as an internal standard for the quantification of 9-methyladenine in biological samples using LC-MS/MS. The workflow for such an analysis is depicted below.
A generalized workflow for the quantification of 9-methyladenine in biological samples using 9-Methyladenine-d3 as an internal standard.
Role in Studying N6-methyladenosine (m6A) Pathways
While not a direct participant, 9-Methyladenine-d3 can be used in studies related to N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA. For instance, it can serve as a standard to investigate the metabolic fate of methylated adenines. The m6A modification is a dynamic process regulated by "writer," "eraser," and "reader" proteins. Understanding the pathways that lead to the formation and degradation of various methylated adenine species is crucial.
The role of m6A modification in gene expression is a complex and highly regulated process. The logical flow of this regulatory pathway is illustrated below.
A simplified diagram illustrating the key players and processes in the regulation of mRNA fate by N6-methyladenosine modification.
Conclusion
9-Methyladenine-d3 is an indispensable tool for researchers in various scientific disciplines. Its well-defined chemical properties, coupled with its isotopic stability, make it an ideal internal standard for accurate quantification of its endogenous counterpart. This guide has provided a detailed overview of its chemical properties, structure, and applications, along with generalized experimental protocols and visual workflows to aid in its effective use in the laboratory. As research into epigenetics and metabolomics continues to expand, the utility of isotopically labeled standards like 9-Methyladenine-d3 will undoubtedly grow in importance.
